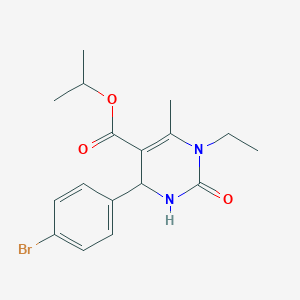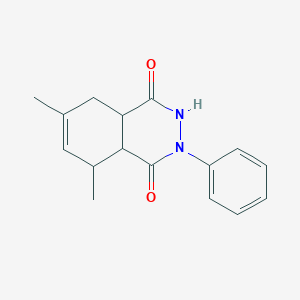
6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione is a complex organic compound with a unique structure It belongs to the class of phthalazines, which are heterocyclic compounds containing a diazine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-octahydrophthalazine-1,4-dione
- 6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-tetrahydrophthalazine-1,4-dione
Uniqueness
6,8-Dimethyl-2-phenyl-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
5,7-dimethyl-3-phenyl-4a,5,8,8a-tetrahydro-2H-phthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-8-11(2)14-13(9-10)15(19)17-18(16(14)20)12-6-4-3-5-7-12/h3-8,11,13-14H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEGOZXQAOCNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC2C1C(=O)N(NC2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6,8-TRIMETHYL-3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)QUINOLIN-4-OL](/img/structure/B4985763.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[(E)-3-(3-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
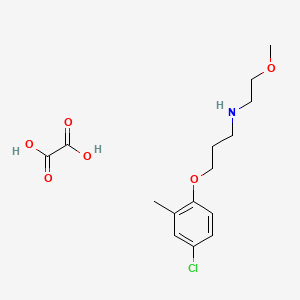
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)
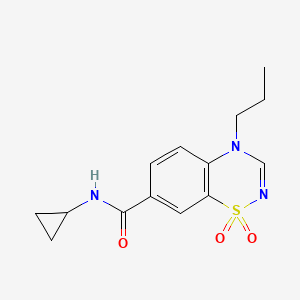
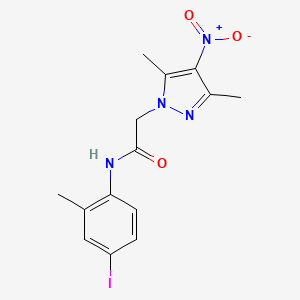
![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
